GPR84 antagonist 3, chemically known as 3-((5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)-1H-indole, represents a significant advancement in the development of selective antagonists targeting the G protein-coupled receptor 84 (GPR84). This receptor is implicated in various physiological processes and diseases, including inflammation and metabolic disorders. The discovery of GPR84 antagonist 3 is part of ongoing research aimed at understanding the receptor's role and developing therapeutic agents that can modulate its activity effectively.
GPR84 antagonist 3 belongs to a class of compounds known as 1,2,4-triazines. These compounds have been identified for their diverse biological activities and potential as pharmacological agents. The specific antagonist was synthesized as part of a broader effort to identify high-affinity ligands for GPR84, facilitating research into its function and therapeutic applications .
The synthesis of GPR84 antagonist 3 involves several key steps:
The synthetic strategy not only allows for the production of GPR84 antagonist 3 but also facilitates the exploration of structure-activity relationships (SAR) to optimize its pharmacological properties.
The molecular structure of GPR84 antagonist 3 can be represented as follows:
The structural analysis was confirmed through techniques such as X-ray crystallography and high-performance liquid chromatography (HPLC), ensuring accurate characterization of the compound .
GPR84 antagonist 3 undergoes several chemical reactions that are essential for its synthesis and functionality:
The mechanism through which GPR84 antagonist 3 exerts its effects involves competitive inhibition at the receptor site:
Computational modeling has provided insights into how structural modifications influence binding interactions and potency.
GPR84 antagonist 3 exhibits several notable physical and chemical properties:
These properties are critical for evaluating the compound's potential as a therapeutic agent.
GPR84 antagonist 3 has significant implications in various scientific fields:
GPR84 antagonists bind within a structurally unique orthosteric pocket characterized by an amphipathic environment that accommodates both hydrophobic and polar ligand components. Cryo-EM structures of GPR84 bound to antagonists like the triazine derivative 3-((5,6-diphenyl-1,2,4-triazin-3-yl)methyl)−1H-indole reveal a deep, occluded binding cavity formed by transmembrane helices 3, 5, 6, and 7 (TM3, TM5, TM6, TM7), stabilized by extracellular loop 2 (ECL2) [5] [8]. The ligand’s hydrophobic triazine core engages π-π stacking with residues such as Phe101³.³³ and Trp360⁷.⁴³, while its indole nitrogen forms a hydrogen bond with Tyr69².⁵³ [8] [9]. Molecular dynamics simulations demonstrate that antagonists lock the receptor in an inactive conformation by preventing the inward displacement of TM6 and TM7 required for Gᵢ protein coupling [5] [8]. This occlusion is further enhanced by ECL2, which folds over the binding pocket like a "lid," restricting solvent access and stabilizing the antagonist-receptor complex [3] [8].
Table 1: Key Interactions of GPR84 Antagonists in the Orthosteric Pocket
Antagonist Structural Motif | Receptor Residue | Interaction Type | Functional Consequence |
---|---|---|---|
Triazine core | Phe101³.³³ | π-π stacking | Stabilizes hydrophobic subpocket |
Indole nitrogen | Tyr69².⁵³ | Hydrogen bond | Anchors polar head group |
Phenyl ring substituents | Val178ᴱᶜˡ² | Van der Waals contacts | Enhances binding specificity |
Fluorine substituents | Arg172ᴱᶜˡ² | Electrostatic attraction | Increases binding affinity |
GPR84 antagonism is dominated by orthosteric displacement of endogenous ligands, contrasting with the allosteric agonism observed for compounds like 3,3′-diindolylmethane (DIM). Orthosteric antagonists (e.g., triazine derivatives, GLPG1205) bind the same site as medium-chain fatty acids (MCFAs) and synthetic orthosteric agonists (e.g., 6-OAU, LY237), directly competing with their carboxylate or polar head groups for interactions with Arg172ᴱᶜˡ² and Asn104³.³⁶ [1] [3] [6]. Mutation of Arg172ᴱᶜˡ² to lysine or alanine abolishes antagonist binding, confirming its role as a critical charge anchor [3] [8]. Conversely, allosteric modulators like DIM bind a topographically distinct site near TM1 and TM2, inducing positive cooperativity with MCFAs but failing to displace orthosteric radioligands [1] [6]. Allosteric antagonists remain rare; however, compound GLPG1205 exhibits non-competitive inhibition against both orthosteric and allosteric agonists, suggesting it may stabilize receptor conformations refractory to activation by diverse ligands [6] [10].
ECL2 is a structural linchpin for GPR84 antagonist efficacy. Comprising residues 164–179 and adopting a β-hairpin conformation, ECL2 forms a "roof" over the orthosteric pocket via two disulfide bonds: Cys168ᴱᶜˡ²–Cys93³.²⁵ (conserved in class A GPCRs) and Cys166ᴱᶜˡ²–Cys¹¹ (unique to GPR84) [5] [8]. This architecture creates a solvent-shielded environment that excludes long-chain fatty acids while permitting medium-chain ligands (C10–C14) or synthetic antagonists to enter [3] [10]. Mutagenesis studies reveal that:
The dual-disulfide bond network (Cys93³.²⁵–Cys168ᴱᶜˡ² and Cys11–Cys166ᴱᶜˡ²) is indispensable for maintaining GPR84’s antagonist-competent conformation. Disruption of either bond through cysteine-to-alanine mutagenesis (e.g., C11A, C166A, or C168A) causes:
Table 2: Functional Consequences of Disulfide Bond Disruption in GPR84
Mutant | Disulfide Bond Affected | Surface Expression | Antagonist Binding | Agonist Response |
---|---|---|---|---|
C11A | Cys11–Cys166ᴱᶜˡ² | Absent | Abolished | Lost |
C166A | Cys11–Cys166ᴱᶜˡ² | Absent | Abolished | Lost |
C168A | Cys93³.²⁵–Cys168ᴱᶜˡ² | Reduced by 80% | Reduced by 95% | Impaired |
C93A | Cys93³.²⁵–Cys168ᴱᶜˡ² | Reduced by 70% | Reduced by 90% | Impaired |
CAS No.: 182316-44-5
CAS No.: 99593-25-6
CAS No.: 655-05-0
CAS No.: 50489-48-0
CAS No.: